Allyl(chloropropyl)dichlorosilane

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves various processes. For instance, trichlorosilane synthesis for polycrystalline silicon production involves the conversion of technical grade silicon to trichlorosilane followed by rectification and hydrogen reduction . Another method involves the allyl–allyl cross-coupling reaction, which provides a practical synthetic route for the direct construction of 1,5-dienes .Molecular Structure Analysis

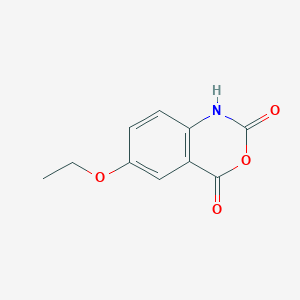

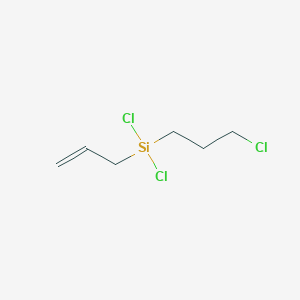

The molecular weight of Allyl(chloropropyl)dichlorosilane is approximately 217.6 g/mol . Its molecular formula is C6H11Cl3Si , and its canonical SMILES representation is C=CCSi(Cl)Cl .Chemical Reactions Analysis

The allyl–allyl cross-coupling reaction is a significant chemical reaction involving Allyl(chloropropyl)dichlorosilane . This reaction provides a practical synthetic route for the direct construction of 1,5-dienes, which are abundant in terpenes and are significant building blocks in chemical synthesis .Physical And Chemical Properties Analysis

Allyl(chloropropyl)dichlorosilane is a transparent liquid with a density of 1.13g/cm³ .Scientific Research Applications

Hydrosilylation of Alkenes

Allyl(chloropropyl)dichlorosilane is used in the hydrosilylation reaction of alkenes, which is one of the most important catalytic reactions in the silicon industry . This reaction has been employed in the production of various organosilicon compounds that are used as synthetic precursors .

Production of Silane Coupling Agents

This compound plays a crucial role in the production of silane coupling agents . Silane coupling agents are γ-functionalised propyl silanes of type X (CH2)3Si(OR)3 (X = various functional groups), which have the ability to form a durable bond between organic and inorganic materials .

Enhancing Material Properties

Silane coupling agents, derived from Allyl(chloropropyl)dichlorosilane, provide the resulting compounds or materials with various properties, such as water and/or heat resistance as well as adhesiveness, without negatively affecting the original properties of either the organic or the inorganic materials .

Use in Paints and Coatings

Due to its ability to form a durable bond between organic and inorganic materials, it is used in a great number of fields including paints and coatings .

Use in Adhesives

Allyl(chloropropyl)dichlorosilane is also used in the production of adhesives . The silane coupling agents derived from it help in enhancing the adhesive properties of the materials .

Use in Semiconductor Sealants

This compound is used in the production of semiconductor sealants . The silane coupling agents derived from it help in enhancing the sealing properties of the materials .

Use in Tire Manufacturing

Allyl(chloropropyl)dichlorosilane is used in tire manufacturing . The silane coupling agents derived from it help in enhancing the properties of the tires .

Environmental Sustainability

The use of Allyl(chloropropyl)dichlorosilane in the hydrosilylation reaction of alkenes contributes to environmental sustainability. This is because the reaction is catalyzed by base-metal catalysts, which are more environmentally friendly compared to other types of catalysts .

Safety And Hazards

Allyl(chloropropyl)dichlorosilane is a combustible liquid that causes severe skin burns and eye damage . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this substance . In case of fire, water spray, foam, carbon dioxide, or dry chemical should be used to extinguish it .

Future Directions

The allyl–allyl cross-coupling reaction, which is involved in the synthesis of Allyl(chloropropyl)dichlorosilane, has seen major developments over the past decade . This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products . Understanding the mechanisms of these processes can help find novel applications and obtain new results .

properties

IUPAC Name |

dichloro-(3-chloropropyl)-prop-2-enylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl3Si/c1-2-5-10(8,9)6-3-4-7/h2H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFRHHCUWMNSIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Si](CCCCl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628865 | |

| Record name | Dichloro(3-chloropropyl)(prop-2-en-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl(chloropropyl)dichlorosilane | |

CAS RN |

166970-54-3 | |

| Record name | Dichloro(3-chloropropyl)(prop-2-en-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

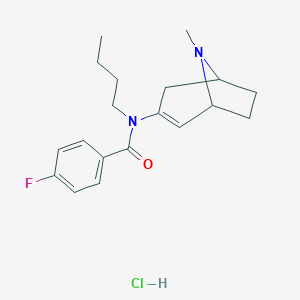

![3-(Benzo[d]thiazol-2-yl)oxazolidin-2-one](/img/structure/B63884.png)

![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3R-trans)-(9CI)](/img/structure/B63903.png)

![[(3S)-oxolan-3-yl] N-[(2S,3S)-4-[(2S)-2-benzyl-4-[(2S)-4-[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-oxo-1H-pyrrol-2-yl]-3-oxo-1H-pyrrol-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B63913.png)